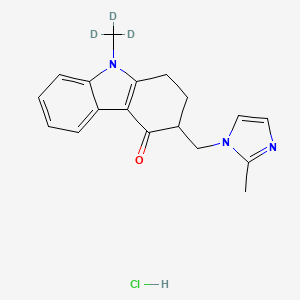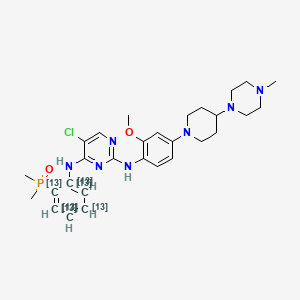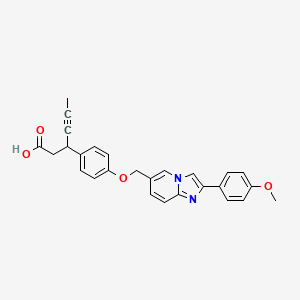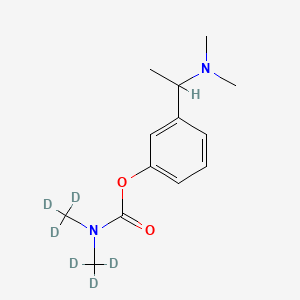![molecular formula C20H23BN2O6S B15142845 [(1R)-2-(1-benzofuran-3-yl)-1-[[2-(N,S-dimethylsulfonimidoyl)phenyl]methoxycarbonylamino]ethyl]boronic acid](/img/structure/B15142845.png)
[(1R)-2-(1-benzofuran-3-yl)-1-[[2-(N,S-dimethylsulfonimidoyl)phenyl]methoxycarbonylamino]ethyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1R)-2-(1-benzofuran-3-yl)-1-[[2-(N,S-dimethylsulfonimidoyl)phenyl]methoxycarbonylamino]ethyl]boronic acid is a complex organic compound that features a benzofuran moiety, a boronic acid group, and a sulfonimidoyl functional group
Preparation Methods
The synthesis of [(1R)-2-(1-benzofuran-3-yl)-1-[[2-(N,S-dimethylsulfonimidoyl)phenyl]methoxycarbonylamino]ethyl]boronic acid typically involves multiple steps. The benzofuran moiety can be synthesized through various methods, including the cyclization of 2-hydroxyphenylacetic acid derivatives. The boronic acid group is often introduced via a Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds . The sulfonimidoyl group can be introduced through the reaction of sulfonyl chlorides with amines under basic conditions.
Chemical Reactions Analysis
[(1R)-2-(1-benzofuran-3-yl)-1-[[2-(N,S-dimethylsulfonimidoyl)phenyl]methoxycarbonylamino]ethyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: The sulfonimidoyl group can be reduced to sulfonamide derivatives.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions include various substituted benzofuran derivatives and boronic acid esters.
Scientific Research Applications
[(1R)-2-(1-benzofuran-3-yl)-1-[[2-(N,S-dimethylsulfonimidoyl)phenyl]methoxycarbonylamino]ethyl]boronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s boronic acid group can interact with biological molecules, making it useful in the design of enzyme inhibitors.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of [(1R)-2-(1-benzofuran-3-yl)-1-[[2-(N,S-dimethylsulfonimidoyl)phenyl]methoxycarbonylamino]ethyl]boronic acid involves its interaction with molecular targets through its functional groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in enzyme inhibition. The benzofuran moiety can interact with various biological targets, contributing to the compound’s overall activity.
Comparison with Similar Compounds
[(1R)-2-(1-benzofuran-3-yl)-1-[[2-(N,S-dimethylsulfonimidoyl)phenyl]methoxycarbonylamino]ethyl]boronic acid can be compared with other boronic acid derivatives and benzofuran-containing compounds. Similar compounds include:
Phenylboronic acid: A simpler boronic acid derivative used in various chemical reactions.
Benzofuran: The parent compound of the benzofuran moiety, which has various biological activities.
Sulfonamides: Compounds containing the sulfonamide group, which have applications in medicinal chemistry.
The uniqueness of this compound lies in its combination of these functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets.
Properties
Molecular Formula |
C20H23BN2O6S |
|---|---|
Molecular Weight |
430.3 g/mol |
IUPAC Name |
[(1R)-2-(1-benzofuran-3-yl)-1-[[2-(N,S-dimethylsulfonimidoyl)phenyl]methoxycarbonylamino]ethyl]boronic acid |
InChI |
InChI=1S/C20H23BN2O6S/c1-22-30(2,27)18-10-6-3-7-14(18)12-29-20(24)23-19(21(25)26)11-15-13-28-17-9-5-4-8-16(15)17/h3-10,13,19,25-26H,11-12H2,1-2H3,(H,23,24)/t19-,30?/m0/s1 |
InChI Key |
YKQVDWHJURNVON-QUZMYUOTSA-N |
Isomeric SMILES |
B([C@H](CC1=COC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3S(=NC)(=O)C)(O)O |
Canonical SMILES |
B(C(CC1=COC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3S(=NC)(=O)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,3R,4aR,10bS)-2,3,7-trihydroxy-9-methoxy-4a-methyl-2,3,4,10b-tetrahydro-1H-benzo[c]chromen-6-one](/img/structure/B15142773.png)












